molecular formula C9H5ClF3N3O2S2 B2898877 4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide CAS No. 339103-74-1

4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No.: B2898877
CAS No.: 339103-74-1
M. Wt: 343.72
InChI Key: SAUHBIPFUMQGGQ-UHFFFAOYSA-N
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Description

4-Chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a sulfonamide derivative featuring a 1,3,4-thiadiazole ring substituted with a trifluoromethyl (-CF₃) group at position 5 and a benzenesulfonamide moiety substituted with a chlorine atom at position 2. This compound belongs to a class of heterocyclic sulfonamides known for their diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3O2S2/c10-5-1-3-6(4-2-5)20(17,18)16-8-15-14-7(19-8)9(11,12)13/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUHBIPFUMQGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NN=C(S2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazides with Trifluoroacetic Acid Derivatives

The 1,3,4-thiadiazole ring is typically constructed via cyclocondensation reactions. A validated method involves reacting trifluoroacetyl hydrazide with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. For example:
$$
\text{CF₃CONHNH₂ + NH₂CSNH₂} \xrightarrow{\text{POCl₃, 80°C}} \text{5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine} \quad \text{(Yield: 72–85\%)}
$$
Key variables influencing yield include reaction temperature (optimal at 80–90°C), stoichiometry (1:1 molar ratio), and reaction time (4–6 hours). Excess POCl₃ (>2 equiv) improves cyclization efficiency but complicates purification due to phosphorous byproducts.

Alternative Route: Oxidative Desulfurization

Patent CN103288776B describes a scalable method using 2-methylthio-5-(trifluoromethyl)-1,3,4-thiadiazole as a precursor. Oxidation with potassium persulfate (K₂S₂O₈) in a biphasic toluene/water system selectively converts the methylthio group to a sulfoxide, which is subsequently aminated:
$$
\text{2-SCH₃ → 2-SO⁻K⁺} \xrightarrow{\text{NH₃}} \text{2-NH₂} \quad \text{(Yield: 88–94\%)}
$$
This method benefits from mild conditions (0–25°C) and avoids harsh reagents, making it industrially viable.

Sulfonylation of the Thiadiazole Amine

Classical Sulfonyl Chloride Coupling

The 2-amino group of the thiadiazole reacts with 4-chlorobenzenesulfonyl chloride in anhydrous acetone under basic conditions (e.g., pyridine or triethylamine). A representative procedure from J. Res. Pharm. involves:

  • Dissolving 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine (1 equiv) in dry acetone.
  • Adding 4-chlorobenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.
  • Stirring for 6–8 hours at room temperature.
  • Quenching with ice-water and recrystallizing from ethanol.

Typical Yield : 65–78%. Side products arise from over-sulfonylation or chloride displacement, necessitating careful stoichiometric control.

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate the reaction. For instance, 15 minutes at 100°C under 300 W irradiation improves yields to 82–90% while reducing byproduct formation. This method is particularly advantageous for thermally unstable intermediates.

Reaction Optimization and Catalysis

Solvent and Base Selection

Comparative studies highlight solvent effects on sulfonylation efficiency:

Solvent Dielectric Constant Yield (%) Byproducts (%)
Acetone 20.7 78 12
DMF 36.7 68 18
THF 7.5 55 25

Acetone’s moderate polarity balances reactivity and solubility, minimizing side reactions. Triethylamine outperforms pyridine as a base due to superior chloride scavenging (yield increase: 8–10%).

Catalytic Enhancements

Copper(I)-catalyzed click chemistry, as described in PMC6598542, offers an alternative pathway. Using CuSO₄·5H₂O and sodium ascorbate, sulfonamides are grafted onto pre-formed thiadiazoles via azide-alkyne cycloaddition:
$$
\text{R-SO₂Cl + HC≡C-Thiadiazole} \xrightarrow{\text{Cu(I)}} \text{R-SO₂-NH-Thiadiazole} \quad \text{(Yield: 52–98\%)}
$$
This method enables modular synthesis but requires stringent anhydrous conditions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Singlet at δ 13.85 ppm confirms the -SO₂NH- proton. The absence of δ 2.25 ppm (CH₃ in precursor) validates complete methylthio oxidation.
  • ¹⁹F NMR : A quartet at δ -62.5 ppm (J = 12 Hz) confirms the CF₃ group.
  • IR : Peaks at 1136 cm⁻¹ (S=O asym) and 1526 cm⁻¹ (C-N stretch) confirm sulfonamide formation.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity for optimized batches. Residual solvents (e.g., acetone <0.5%) comply with ICH Q3C guidelines.

Applications and Derivatives

While pharmacological data for the title compound remains limited, structurally related analogs exhibit:

  • Carbonic anhydrase inhibition (hCA II IC₅₀: 12–18 nM).
  • Antimicrobial activity against Gram-positive pathogens (MIC: 4–8 µg/mL). Derivatization at the 4-chlorophenyl group (e.g., nitro or amino substituents) enhances solubility and target affinity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide undergoes various types of reactions, such as:

  • Nucleophilic substitution: : The chloro group can be replaced by other nucleophiles.

  • Oxidation and reduction: : These reactions can modify the functional groups attached to the thiadiazole and sulfonamide moieties.

  • Coupling reactions: : The compound can participate in reactions forming new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions

Reagents like sodium hydride, lithium aluminum hydride, and palladium catalysts are commonly used in these reactions. Conditions often vary depending on the desired outcome, ranging from room temperature to elevated temperatures, and may require inert atmospheres.

Major Products Formed

The products formed from these reactions are typically derivatives with modified functional groups, enhancing the compound's properties or making it suitable for specific applications.

Scientific Research Applications

4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is used extensively in:

  • Chemistry: : As a reagent for the synthesis of more complex molecules.

  • Biology: : In the study of enzyme inhibition and as a probe for biological pathways.

  • Medicine: : Potentially as a lead compound for the development of new drugs due to its biological activity.

  • Industry: : In the manufacturing of agrochemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The presence of the sulfonamide group allows it to mimic the structure of natural substrates, thereby inhibiting enzyme activity. The trifluoromethyl group enhances its binding affinity and stability, while the thiadiazole ring contributes to its overall reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzene Ring

Chloro vs. Methoxy Substituents
  • The methoxy derivative has a molecular weight of 327.43 g/mol, compared to 384.79 g/mol for the title compound, reflecting differences in substituent mass .
  • 4-Chloro-N-(4-chloro-benzoyl)-benzenesulfonamide :
    This analog features dual chloro substituents, which may enhance halogen bonding interactions with biological targets. Its activity against VEGFR2/VEGFR1 highlights the role of chloro groups in kinase inhibition .
Trifluoromethyl vs. Methyl Substituents
  • 4-Methyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide :
    Substituting the chloro group with a methyl (-CH₃) group reduces electronegativity but increases hydrophobicity. This analog has a molecular weight of 356.4 g/mol, slightly lower than the title compound, suggesting subtle differences in pharmacokinetics .

Variations in the Heterocyclic Core

Thiadiazole vs. Triazole Derivatives
  • 5-(4-(4-Chlorophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] :
    Replacing the thiadiazole ring with a triazole alters tautomeric behavior. IR spectra confirm the absence of C=O groups in triazoles, with νC=S vibrations at 1247–1255 cm⁻¹, similar to the title compound’s thiadiazole C=S stretching .
  • N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide :
    This compound retains the thiadiazole core but introduces a piperidine-acetamide side chain. The S···O hypervalent interaction (2.625 Å) observed here may also occur in the title compound, stabilizing its conformation .
Thiadiazole vs. Oxadiazole Derivatives
  • The oxadiazole derivative’s crystal structure shows planar geometry, a feature shared with thiadiazole-based sulfonamides .
Enzyme Inhibition
  • N-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide :
    Acts as an uncompetitive inhibitor of human γ-glutamyl transpeptidase (hGGT1), with structural similarities to the title compound. The methoxy group may facilitate binding to hydrophobic enzyme pockets .
  • The title compound’s trifluoromethyl group may enhance selectivity for other targets .
Anti-inflammatory Activity
  • (E)-4-(5-Chloro-3-methyl-4-(((5-(o-tolyl)-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide (6h): Exhibits anti-inflammatory activity with IR bands at 3375 cm⁻¹ (SO₂NH₂) and 1632 cm⁻¹ (C=N). The title compound’s trifluoromethyl group may similarly enhance binding to inflammatory mediators .

Data Tables

Table 1: Structural and Spectral Comparison of Selected Analogs

Compound Name Substituents (Benzene/Thiadiazole) Molecular Weight (g/mol) Key IR Bands (cm⁻¹) Biological Activity
Title Compound 4-Cl, 5-CF₃ 384.79 ~1247 (C=S), ~1320 (SO₂) Under investigation
4-Methoxy-N-[5-(2-methylpropyl)-thiadiazol] 4-OCH₃, 5-CH(CH₃)₂ 327.43 ~1123 (SO₂), ~2929 (C-H) Not reported
N-(5-(4-Methoxybenzyl)-thiadiazol) 4-OCH₃ (benzyl) 356.4 ~1320 (SO₂), ~1585 (C=C) hGGT1 inhibitor
4-Chloro-N-(4-chloro-benzoyl) 4-Cl, 4-Cl (benzoyl) 329.2 ~1347 (SO₂NH₂) VEGFR2/VEGFR1 inhibitor

Research Findings and Implications

  • Hydrogen Bonding : The absence of νS-H bands (~2500–2600 cm⁻¹) in thiadiazole derivatives confirms thione tautomerism, a feature critical for conformational stability .
  • Target Selectivity : Chloro-substituted sulfonamides show affinity for kinase targets (e.g., VEGFR), while methoxy derivatives may favor enzyme inhibition (e.g., hGGT1) .

Biological Activity

4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide (CAS Number: 339103-74-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly its anticancer and antibacterial properties, supported by data from various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H5ClF3N3O2S2
  • Molecular Weight : 303.73 g/mol
  • Purity : 90% .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to the thiadiazole family, including this compound.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases. In vitro studies have shown that derivatives of thiadiazole can significantly enhance the activity of caspases 3 and 9 in various cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) .
  • Case Studies :
    • In a study evaluating a series of thiadiazole derivatives, compounds with similar structures demonstrated significant cytotoxicity against cancer cell lines with IC50 values in the micromolar range. For instance, certain derivatives exhibited enhanced apoptosis induction compared to standard chemotherapeutics like doxorubicin .
    • Flow cytometry analysis indicated that these compounds could effectively trigger apoptotic pathways in MCF7 cells, leading to increased p53 expression and caspase activation .

Antibacterial Activity

The antibacterial potential of the compound has also been assessed:

  • Inhibitory Effects : Compounds derived from the thiadiazole framework have shown promising antibacterial activities against various bacterial strains. For example, certain derivatives were found to be more potent than traditional antibiotics such as ampicillin and streptomycin .
  • Selectivity : The activity against bacterial topoisomerases suggests a mechanism that selectively targets bacterial cells without affecting human topoisomerases, indicating a favorable safety profile for potential therapeutic applications .

Data Summary Table

Biological ActivityCell Line / OrganismIC50 Value (µM)Mechanism
AnticancerMCF7Varies (e.g., <10)Apoptosis induction via caspase activation
AntibacterialS. aureus<0.012Inhibition of bacterial topoisomerase IV

Q & A

Q. Advanced

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 15–20% .
  • Solvent Optimization : Replacing DMSO with DMAc reduces side-product formation during sulfonylation .
  • Pitfalls : Moisture sensitivity of intermediates necessitates anhydrous conditions; incomplete POCl₃ removal leads to hydrolysis artifacts .

What mechanistic insights explain its biological activity at the molecular level?

Q. Advanced

  • Bioisosteric Effects : The thiadiazole ring mimics pyrimidine, enabling DNA intercalation or topoisomerase inhibition .
  • Enzyme Binding : Molecular docking reveals hydrogen bonding between the sulfonamide group and kinase ATP-binding pockets (e.g., EGFR, ΔG = −9.2 kcal/mol) .
  • Apoptosis Induction : Flow cytometry shows caspase-3 activation (2.5-fold increase in HeLa cells at 5 µM) .

How are computational methods applied to predict and validate its pharmacokinetic properties?

Q. Advanced

  • ADMET Prediction : SwissADME calculates logP = 3.2 (optimal for blood-brain barrier penetration) and CYP450 inhibition risk .
  • Molecular Dynamics (MD) : Simulations (100 ns) assess stability in ligand-receptor complexes, with RMSD < 2 Å indicating robust binding .
  • QSAR Models : Electron-withdrawing groups (e.g., -CF₃) enhance potency (pIC₅₀ = 7.2 vs. 6.5 for -CH₃ analogs) .

How should researchers address contradictions in bioactivity data across studies?

Q. Advanced

  • Source Analysis : Compare cell line authenticity (e.g., ATCC vs. non-certified sources) and assay protocols (e.g., serum concentration variations) .
  • Substituent Effects : Meta-chloro vs. para-trifluoromethyl positioning alters steric hindrance, impacting IC₅₀ by 0.5–1 log units .
  • Statistical Validation : Use ANOVA to confirm significance (p < 0.05) in dose-response curves across replicates .

What strategies enhance bioactivity through structural modifications?

Q. Advanced

  • Heterocycle Replacement : Substituting thiadiazole with oxadiazole improves solubility but reduces cytotoxicity (IC₅₀ increases from 0.37 µM to 1.2 µM) .
  • Side-Chain Functionalization : Adding piperidine-sulfonyl groups enhances kinase selectivity (Ki = 12 nM vs. 45 nM for parent compound) .
  • Prodrug Design : Acetylation of the sulfonamide nitrogen increases oral bioavailability (AUC 2.1-fold higher in murine models) .

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